![molecular formula C11H14O2S2 B4926713 3-(benzylthio)tetrahydrothiophene 1,1-dioxide](/img/structure/B4926713.png)
3-(benzylthio)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(Benzylthio)tetrahydrothiophene 1,1-dioxide is a compound that has been gaining interest in scientific research due to its potential applications in various fields. This compound is an organic sulfur compound that contains a tetrahydrothiophene ring with a benzylthio group attached to it. The 1,1-dioxide group is also attached to the ring, making it a unique compound that has various potential uses.
Mechanism of Action
The exact mechanism of action of 3-(benzylthio)tetrahydrothiophene 1,1-dioxide is not well understood. However, it is believed that the compound may interact with certain enzymes or receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(benzylthio)tetrahydrothiophene 1,1-dioxide has various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(benzylthio)tetrahydrothiophene 1,1-dioxide in lab experiments is its unique structure and potential applications. However, one of the limitations is that it can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 3-(benzylthio)tetrahydrothiophene 1,1-dioxide. One area of interest is in the development of new organic electronic devices, such as solar cells and transistors. Another area of interest is in the development of new drugs or therapies that target specific enzymes or receptors in the body, using 3-(benzylthio)tetrahydrothiophene 1,1-dioxide as a starting point for drug development.
Conclusion:
In conclusion, 3-(benzylthio)tetrahydrothiophene 1,1-dioxide is a unique compound that has various potential applications in scientific research. Its unique structure and potential applications make it a promising candidate for future research in the fields of organic electronics and drug development.
Synthesis Methods
The synthesis of 3-(benzylthio)tetrahydrothiophene 1,1-dioxide can be achieved through various methods. One of the most common methods involves the reaction of 3-chlorotetrahydrothiophene with benzylthiol in the presence of a base such as sodium hydroxide. The resulting product is then oxidized using hydrogen peroxide to form 3-(benzylthio)tetrahydrothiophene 1,1-dioxide.
Scientific Research Applications
The unique structure of 3-(benzylthio)tetrahydrothiophene 1,1-dioxide makes it a potential candidate for various scientific research applications. One of the most promising applications is in the field of organic electronics. This compound has been shown to have good electron-donating properties, which makes it a potential candidate for use in organic solar cells and other electronic devices.
properties
IUPAC Name |
3-benzylsulfanylthiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S2/c12-15(13)7-6-11(9-15)14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODDXTSNEMMCKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylthio)tetrahydrothiophene 1,1-dioxide |
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